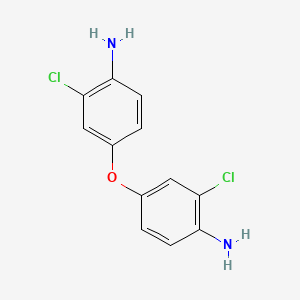

3,3'-Dichloro-4,4'-diaminodiphenyl ether

Descripción general

Descripción

3,3’-Dichloro-4,4’-diaminodiphenyl ether is an organic compound with the chemical formula C12H10Cl2N2O. It is an amine and ether, characterized by the presence of two chlorine atoms and two amino groups attached to a diphenyl ether structure. This compound is known for its applications in various industrial and scientific fields, particularly in the synthesis of polymers and resins .

Métodos De Preparación

The synthesis of 3,3’-Dichloro-4,4’-diaminodiphenyl ether typically involves the condensation of o-chloroaniline with formaldehyde. This reaction is catalyzed by acidic zeolites such as HY, Hβ, and HZSM-5. The reaction conditions include a molar ratio of o-chloroaniline to formaldehyde of 4:1, a catalyst bed volume of 20 mL, a liquid hourly space velocity (LHSV) of 3.5 h⁻¹, a pressure of 0.5 MPa, and a temperature of 443 K. Under these conditions, the conversion of formaldehyde and the selectivity for the desired product are maintained at high levels .

Análisis De Reacciones Químicas

Acid-Base Neutralization Reactions

As a diamine, 3,3'-dichloro-4,4'-diaminodiphenyl ether reacts exothermically with acids to form salts. The reaction involves protonation of the amine groups, releasing heat proportional to the molar quantity of the amine. Neutralization with strong acids (e.g., HCl, H₂SO₄) yields water-soluble ammonium salts.

Key characteristics :

-

Exothermicity : Heat generation is independent of the base strength of the amine .

-

Products : Stable salts (e.g., dichlorodiaminodiphenyl ether hydrochloride) .

Condensation Reactions

The compound participates in condensation reactions, particularly with carbonyl compounds like formaldehyde.

Incompatibility Reactions

The compound reacts hazardously with specific classes of chemicals:

Redox Reactions

In the presence of strong reducing agents (e.g., metal hydrides), the amine groups undergo reduction, releasing flammable hydrogen gas :

Safety note : Hydrogen accumulation poses explosion risks in confined spaces .

Catalytic Hydrogenation

While not a direct reaction of the compound, its synthesis often involves hydrogenation of nitro precursors. For example:

Reaction conditions: 0.3–0.6 MPa H₂, 60–120°C, methanol-dimethylformamide solvent .

Stability and Degradation

Aplicaciones Científicas De Investigación

Polymer Synthesis

One of the primary applications of 3,3'-Dichloro-4,4'-diaminodiphenyl ether is in the synthesis of polymers. It serves as a crucial component in the production of:

- Polyurethane Resins : These resins are known for their durability and flexibility, making them suitable for coatings, adhesives, and elastomers.

- Epoxy Resins : The compound acts as a curing agent and cross-linker, enhancing the mechanical properties of epoxy formulations used in construction and automotive industries.

Cross-Linking and Curing Agents

In addition to its role in polymer synthesis, this compound is utilized as a cross-linking agent in various products:

- Rubber Products : It improves the thermal stability and mechanical strength of rubber materials.

- Paints and Coatings : The compound enhances adhesion and durability in paint formulations.

- Plastic Films : It contributes to the toughness and chemical resistance of plastic films used in packaging.

Biological Research

The compound has significant implications in biological research due to its chemical reactivity:

- Reagent for Synthesis : It is used as an intermediate in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it valuable in creating complex organic molecules.

- Toxicological Studies : Research has shown that this compound exhibits carcinogenic properties in animal studies, prompting investigations into its health effects and exposure risks .

Environmental Impact Studies

Given its potential toxicity, this compound is also studied for its environmental impact:

- Persistence and Toxicity : Studies have indicated that this compound can persist in the environment and may pose risks to aquatic life when released .

- Regulatory Assessments : Various assessments have been conducted to evaluate its risk profile based on exposure levels across different industries .

Case Study 1: Polymer Development

In a study focusing on polymer formulations, researchers incorporated this compound into polyurethane systems. The resulting polymers demonstrated enhanced thermal stability and mechanical strength compared to traditional formulations. The study highlighted the compound's effectiveness as a curing agent under various processing conditions.

Case Study 2: Toxicological Evaluation

A retrospective analysis of workers exposed to this compound revealed no significant increase in bladder cancer incidence over a 30-year period. However, limitations in exposure measurement raised concerns about the reliability of results . This case underscores the need for comprehensive studies to assess long-term health effects accurately.

Mecanismo De Acción

The mechanism of action of 3,3’-Dichloro-4,4’-diaminodiphenyl ether involves its interaction with formaldehyde to form intermediates that further react to produce the final product. The reaction proceeds through the formation of o-chloroanilino-methanol, which undergoes further condensation to yield the desired compound. The deposition of basic intermediates on active sites and the accumulation of polymeric by-products in the catalyst’s pore channels can affect the reaction’s efficiency .

Comparación Con Compuestos Similares

3,3’-Dichloro-4,4’-diaminodiphenyl ether is similar to other diaminodiphenylmethanes, such as:

4,4’-Diaminodiphenyl methane (MDA): Used in the preparation of polyurethane and thermosets.

3,3’-Dimethyl-4,4’-diamino diphenylmethane (MDT): Used as a curing agent in electric cables and wires.

The uniqueness of 3,3’-Dichloro-4,4’-diaminodiphenyl ether lies in its chlorine substitution, which imparts specific properties useful in the synthesis of high-quality polymers and resins .

Actividad Biológica

3,3'-Dichloro-4,4'-diaminodiphenyl ether (also known as DCDA) is an industrial chemical primarily used in the production of dyes and pigments. This compound has garnered attention for its potential biological activity, particularly concerning its carcinogenic properties and effects on human health.

- Chemical Formula : C12H10Cl2N2O

- Molecular Weight : 273.13 g/mol

- CAS Number : 2005692

Carcinogenicity

Research indicates that this compound is classified as a potential carcinogen. The International Agency for Research on Cancer (IARC) has included it in their evaluations of carcinogenic risks to humans. The compound is associated with various forms of cancer due to its ability to induce DNA damage and mutations.

- Evidence from Animal Studies : Experimental studies have shown that exposure to DCDA can lead to tumor formation in laboratory animals. The mechanisms include the formation of reactive metabolites that can bind to DNA, leading to mutagenic changes .

- Human Studies : Epidemiological studies suggest a correlation between occupational exposure to DCDA and increased incidence of bladder cancer among workers in dye manufacturing facilities .

Toxicological Effects

The toxicological profile of DCDA reveals several adverse effects:

- Genotoxicity : DCDA has been shown to cause chromosomal aberrations in mammalian cells, indicating its potential to damage genetic material .

- Reproductive Toxicity : Animal studies indicate that DCDA may adversely affect reproductive health, although more research is needed to fully understand these effects.

Case Studies

- Occupational Exposure in Dye Manufacturing :

- Environmental Impact Assessment :

Data Tables

Propiedades

IUPAC Name |

4-(4-amino-3-chlorophenoxy)-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O/c13-9-5-7(1-3-11(9)15)17-8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVWBIJMWBNKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O | |

| Record name | 3,3'-DICHLORO-4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074842 | |

| Record name | 3,3'-Dichloro-4,4'-diaminodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28434-86-8 | |

| Record name | 3,3'-DICHLORO-4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Oxybis[2-chlorobenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dichloro-4,4'-diaminodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dichloro-4,4'-diaminodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4′-Oxybis(2-chloroaniline) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87Z64NH7YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

262 to 264 °F (NTP, 1992) | |

| Record name | 3,3'-DICHLORO-4,4'-DIAMINODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.